molecular formula C9H12ClNO B1401286 (R)-chroman-3-amine hydrochloride CAS No. 59108-53-1

(R)-chroman-3-amine hydrochloride

Cat. No.: B1401286
CAS No.: 59108-53-1
M. Wt: 185.65 g/mol
InChI Key: NSLATPDKWVAAIL-DDWIOCJRSA-N
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Description

®-chroman-3-amine hydrochloride is a chiral amine compound with a chroman structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by its unique three-dimensional structure, which imparts specific stereochemical properties that are valuable in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-chroman-3-amine hydrochloride typically involves the reduction of chroman-3-one followed by amination. One common method includes the use of a chiral catalyst to achieve the desired enantiomeric purity. The reaction conditions often involve hydrogenation in the presence of a chiral ligand, followed by treatment with ammonia or an amine source to introduce the amine group.

Industrial Production Methods

In an industrial setting, the production of ®-chroman-3-amine hydrochloride may involve large-scale hydrogenation processes using high-pressure reactors. The use of robust chiral catalysts and optimized reaction conditions ensures high yield and enantiomeric excess. The final product is typically purified through crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

®-chroman-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

®-chroman-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.

    Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-chroman-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors with high specificity, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (S)-chroman-3-amine hydrochloride: The enantiomer of ®-chroman-3-amine hydrochloride, with different stereochemical properties.

    Chroman-3-amine: The non-chiral version of the compound, lacking the specific stereochemical properties.

    4-Hydroxy-2-quinolones: Compounds with a similar heterocyclic structure but different functional groups and properties.

Uniqueness

®-chroman-3-amine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that are valuable in the synthesis of enantiomerically pure compounds. Its ability to interact with molecular targets with high specificity makes it a valuable tool in medicinal chemistry and drug development.

Properties

IUPAC Name

(3R)-3,4-dihydro-2H-chromen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8H,5-6,10H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLATPDKWVAAIL-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](COC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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